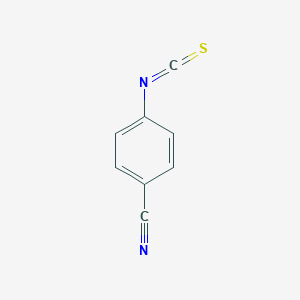
N-(3-Oxobutyl) Norfloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxobutyl) Norfloxacin: is a derivative of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the addition of a 3-oxobutyl group to the norfloxacin molecule, enhancing its antibacterial properties. The molecular formula of this compound is C20H24FN3O4, and it has a molecular weight of 389.42 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutyl) Norfloxacin typically involves the reaction of norfloxacin with a 3-oxobutylating agent under controlled conditions. The process generally includes:
Starting Material: Norfloxacin.
Reagents: 3-oxobutylating agent.
Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide, at a temperature range of 50-80°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Use of industrial reactors to handle large volumes of reactants.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the product through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Oxobutyl) Norfloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Oxobutyl) Norfloxacin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying fluoroquinolone derivatives and their reactivity.
Biology: Investigated for its enhanced antibacterial activity compared to norfloxacin.
Medicine: Potential use in developing new antibacterial agents with improved efficacy.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of N-(3-Oxobutyl) Norfloxacin involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to bacterial cell death .
Comparación Con Compuestos Similares
Norfloxacin: The parent compound, used to treat various bacterial infections.
Ofloxacin: A second-generation fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Uniqueness: N-(3-Oxobutyl) Norfloxacin is unique due to the addition of the 3-oxobutyl group, which enhances its antibacterial activity compared to norfloxacin. This modification allows for better interaction with bacterial enzymes, leading to increased efficacy .
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(3-oxobutyl)piperazin-1-yl]quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-3-23-12-15(20(27)28)19(26)14-10-16(21)18(11-17(14)23)24-8-6-22(7-9-24)5-4-13(2)25/h10-12H,3-9H2,1-2H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBISFXGGTUPOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC(=O)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)













